![molecular formula C15H9N3OS B11844305 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines the structural features of indeno, thiophene, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in solvents like xylene, followed by the addition of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and pyrimidine moieties.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities but with different substitution patterns.
Thiophene derivatives: Commonly used in organic electronics and medicinal chemistry
Uniqueness: 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one stands out due to its unique combination of indeno, thiophene, and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for designing novel compounds with tailored biological and physical properties.
Properties
Molecular Formula |
C15H9N3OS |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-amino-1-pyrimidin-5-ylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C15H9N3OS/c16-15-12-11(9-3-1-2-4-10(9)13(12)19)14(20-15)8-5-17-7-18-6-8/h1-7H,16H2 |
InChI Key |
GFFVGEFXFFISJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CN=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)

![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
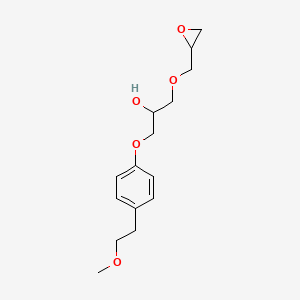


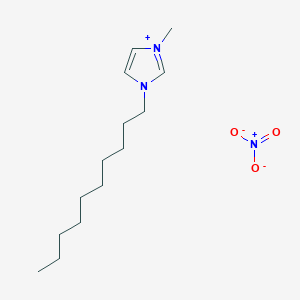

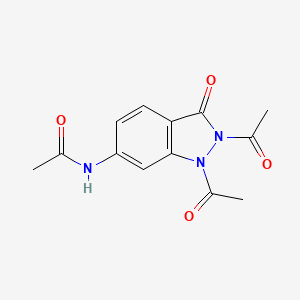
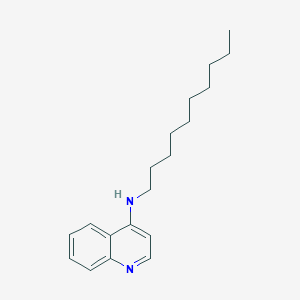
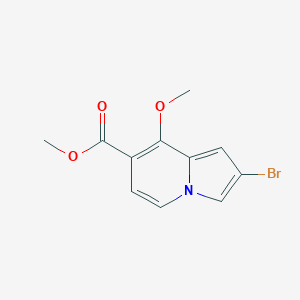
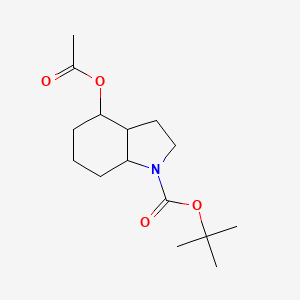
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
